molecular formula C13H17BrO3 B7996829 1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol CAS No. 1129635-23-9

1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Cat. No.: B7996829
CAS No.: 1129635-23-9
M. Wt: 301.18 g/mol
InChI Key: XUQFXAHEXAVZAU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is an organic compound that features a bromophenyl group and a dioxanyl ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the bromophenyl group.

    Introduction of the Dioxanyl Ring: The dioxanyl ring is introduced through a cyclization reaction involving appropriate diol precursors.

    Attachment of the Propanol Backbone: The final step involves the addition of the propanol group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the bromophenyl group to a phenyl group.

    Substitution: Halogen exchange reactions or nucleophilic substitution at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Major Products

    Oxidation: Formation of 1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanone.

    Reduction: Formation of 1-(4-Phenyl)-3-[2-(1,3-dioxanyl)]-1-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving bromophenyl compounds.

    Medicine: Exploration as a potential pharmaceutical intermediate.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing molecular pathways. The bromophenyl group could play a role in binding interactions, while the dioxanyl ring may affect the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol: Similar structure with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or methyl analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing its biological activity or material properties.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,12-13,15H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQFXAHEXAVZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277122
Record name α-(4-Bromophenyl)-1,3-dioxane-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129635-23-9
Record name α-(4-Bromophenyl)-1,3-dioxane-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129635-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Bromophenyl)-1,3-dioxane-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

108 mL of (1,3-dioxan-2-ylethyl) magnesium bromide (0.5M) was added to a solution of 4-bromobenzaldehyde (10 g, 54.0 mmol) in THF (350 mL) at −78° C. under nitrogen and stirred for 2 hours before warming to 0° C. The reaction was quenched with sat NH4Cl soln, diluted with diethyl ether and washed with brine. The crude product was charged (CH2Cl2) to a 40M Biotage silica gel cartridge; Gradient elution 15-100% B over 750 mL (A=Hexanes; B=ethyl acetate) to give Example J1, 1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol (quantitative yield). 1H NMR (500 MHz, CDCl3) δ 7.44 (d, J=8.5 Hz, 2H), 7.22 (d, J=8.5 Hz, 2H), 4.70-4.66 (m, 1H), 4.57 (t, J=4.9 Hz, 1H), 4.12-4.19 (m, 2H), 3.76 (tt, J=11.9, 2.7 Hz, 2H), 2.87 (d, J=3.7 Hz, 1H), 2.12-2.03 (m, 1H), 1.86-1.87 (m, 2H), 1.74-1.68 (m, 2H), 1.36-1.32 (m, 1H). RT=1.8 minutes (condition 1); LRMS: No parent ion evident.
Name
(1,3-dioxan-2-ylethyl) magnesium bromide
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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